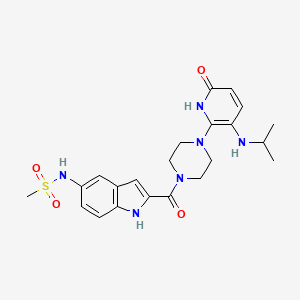

6'-HydroxyDelavirdine

Description

Contextualization within Delavirdine (B1662856) Metabolic Pathways

6'-HydroxyDelavirdine is a primary product of the biotransformation of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The metabolism of Delavirdine is extensive and proceeds through several key pathways, primarily occurring in the liver. These transformations are enzymatic processes designed to render the parent drug more water-soluble, thus facilitating its excretion from the body.

The formation of this compound occurs through a Phase I metabolic reaction, specifically the hydroxylation of the pyridine (B92270) ring of the Delavirdine molecule. scielo.brscielo.br This reaction introduces a hydroxyl group (-OH) at the C-6' position of the pyridine ring. scielo.brscielo.brnih.gov Research has identified that this hydroxylation is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. scielo.brscielo.brebi.ac.uk

Once formed, this compound can undergo further biotransformation. One notable subsequent pathway is the cleavage of its pyridine ring, which leads to the formation of another metabolite, despyridinyl delavirdine. scielo.brscielo.brnih.gov Additionally, this compound can be a substrate for Phase II metabolism, where it undergoes conjugation reactions. These include glucuronidation, forming 6'-O-glucuronide delavirdine, and sulfation, forming 6'-Hydroxy Delavirdine O-Sulfate. scielo.brscielo.brnih.gov These conjugation reactions further increase the water solubility of the metabolite, preparing it for elimination.

The metabolic fate of Delavirdine is complex, with multiple pathways operating concurrently. Besides hydroxylation, other significant metabolic routes for Delavirdine include N-desalkylation to form desalkyl delavirdine and amide bond cleavage. nih.govnih.gov The relative prominence of these pathways can vary between species. For instance, while N-desalkylation is a major pathway in rats and monkeys, amide bond cleavage is predominant in mice. scielo.brnih.gov

Table 1: Key Metabolic Pathways of Delavirdine

| Metabolic Pathway | Resulting Metabolite(s) | Primary Enzyme(s) Involved |

|---|---|---|

| Pyridine Ring Hydroxylation | This compound | CYP3A4 scielo.brscielo.br |

| N-Desalkylation | Desalkyl Delavirdine | CYP2D6, CYP3A4 scielo.brscielo.br |

| Amide Bond Cleavage | N-isopropylpyridinepiperazine, Indole (B1671886) carboxylic acid | Not specified |

| Pyridine Ring Cleavage (of this compound) | Despyridinyl Delavirdine | Not specified |

| Glucuronidation (of this compound) | 6'-O-glucuronide delavirdine | UGTs (UDP-Glucuronosyltransferases) openaccessjournals.com |

| Sulfation (of this compound) | 6'-Hydroxy Delavirdine O-Sulfate | Sulfotransferases openaccessjournals.com |

Significance of Metabolite Research in Understanding Biotransformation

Research into metabolites helps to build a comprehensive picture of a drug's fate in the body. openaccessjournals.com This knowledge is crucial during the early stages of drug development, as it allows scientists to assess the metabolic stability of a compound and identify any metabolites that may be pharmacologically active or potentially toxic. openaccessjournals.com The generation of metabolites can significantly alter the properties of the parent drug, sometimes leading to new therapeutic effects or, conversely, to adverse reactions. frontiersin.orgopenaccessjournals.com

Furthermore, the study of specific metabolic pathways and the enzymes that govern them, such as the role of CYP3A4 in the formation of this compound, is fundamental to the field of pharmacogenomics. mdpi.com Genetic variations in these enzymes can lead to significant individual differences in drug metabolism. openaccessjournals.com This variability can affect a patient's response to a drug, influencing both its effectiveness and the likelihood of experiencing side effects. By characterizing metabolites and their formation pathways, researchers can pave the way for personalized medicine, where drug therapies can be tailored to an individual's unique metabolic profile. openaccessjournals.comopenaccessjournals.commdpi.com

In essence, the detailed scientific inquiry into compounds like this compound is not merely an academic exercise. It is a vital component of ensuring the safe and effective use of medications, contributing to a deeper understanding of the complex interactions between drugs and the human body. openaccessjournals.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C22H28N6O4S |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

N-[2-[4-[6-oxo-3-(propan-2-ylamino)-1H-pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |

InChI |

InChI=1S/C22H28N6O4S/c1-14(2)23-18-6-7-20(29)25-21(18)27-8-10-28(11-9-27)22(30)19-13-15-12-16(26-33(3,31)32)4-5-17(15)24-19/h4-7,12-14,23-24,26H,8-11H2,1-3H3,(H,25,29) |

InChI Key |

XJERELUGQMAAEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(NC(=O)C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Approaches for Research Purposes

Laboratory-Scale Synthesis of 6'-HydroxyDelavirdine and its Analogs

The laboratory synthesis of Delavirdine (B1662856) and its analogs provides the foundational chemistry upon which the synthesis of this compound can be conceptualized for research purposes. The general approach to Delavirdine is a convergent synthesis that involves the coupling of two primary heterocyclic fragments. google.com

General Synthesis of the Delavirdine Scaffold: The core synthesis involves an amide bond formation between an activated indole-2-carboxylic acid moiety and a piperazinyl-pyridine intermediate. google.comscispace.com

Preparation of the Indole (B1671886) Intermediate: The synthesis starts from a precursor like ethyl 5-nitroindole-2-carboxylate. Through a series of reactions including reduction of the nitro group and subsequent sulfonylation, the key intermediate 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid is prepared. google.com

Preparation of the Piperazinyl-Pyridine Intermediate: The second key fragment, 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine, is synthesized starting from 2-chloro-3-aminopyridine. google.com

Coupling Reaction: The indole-2-carboxylic acid fragment is activated, often by converting it to an acyl chloride using thionyl chloride, and then condensed with the piperazinyl-pyridine intermediate to form the final Delavirdine structure. google.com Alternative coupling agents used in the synthesis of analogs include 1,1'-carbonyldiimidazole (B1668759) (CDI) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). scispace.com

This modular approach has been exploited by researchers to create a variety of Delavirdine analogs for structure-activity relationship (SAR) studies, for instance, by replacing the indole ring with other heterocycles like arylpyrroles. scispace.comnih.gov

Plausible Strategies for this compound Synthesis: While a definitive published synthesis for this compound is not readily available, two primary strategies can be proposed for its laboratory-scale preparation:

Pre-functionalized Pyridine (B92270) Approach: This strategy would involve synthesizing the piperazinyl-pyridine fragment from a starting material that already contains the required hydroxyl group at the 6-position, suitably protected if necessary. Various methods exist for the synthesis of functionalized 6-hydroxypyridine derivatives that could serve as precursors. google.comnih.gov The protected hydroxylated fragment would then be carried through the synthetic sequence and deprotected in the final step to yield this compound.

Post-synthesis Oxidation: This approach involves the synthesis of Delavirdine first, followed by a regioselective hydroxylation of the pyridine ring. This mimics the biological metabolic pathway. While chemical oxidation of such a complex molecule can be challenging due to multiple reactive sites, biocatalytic methods offer a promising alternative. Specific microbial systems or isolated oxygenase enzymes are known to effectively hydroxylate pyridine rings and could be employed to convert Delavirdine to its 6'-hydroxy metabolite. nih.govnih.gov

| Component | Example Compound/Reagent | Role in Synthesis | Reference |

|---|---|---|---|

| Indole Intermediate | 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid | Core structural fragment providing the indole moiety. | google.com |

| Pyridine Intermediate | 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine | Core structural fragment providing the piperazine (B1678402) and pyridine rings. | google.com |

| Coupling Agent | Thionyl chloride | Activates the carboxylic acid for amide bond formation. | google.com |

| Alternative Coupling Agent | 1,1'-Carbonyldiimidazole (CDI) | Used for amide bond formation in analog synthesis. | scispace.com |

| Alternative Coupling Agent | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) | Used for amide bond formation in analog synthesis. | scispace.com |

Strategies for Stable Isotope Labeling for Mechanistic Studies

Isotope labeling is an indispensable tool in drug metabolism research. By replacing certain atoms (like ¹²C, ¹H, or ¹⁴N) with their heavier, non-radioactive isotopes (like ¹³C, ²H/D, or ¹⁵N) or radioactive isotopes (like ¹⁴C), researchers can trace the fate of a drug molecule in biological systems.

For Delavirdine, both radioactive and stable isotope labeling have been employed to elucidate its metabolic pathways, including the formation of this compound. nih.govpsu.edu Studies have utilized Delavirdine labeled with Carbon-14 ([¹⁴C]) and Carbon-13 ([¹³C]) to track the molecule and identify its transformation products in various species. nih.govpsu.edunih.gov

Key Labeling Strategies and Applications:

[¹⁴C-carboxamide]delavirdine: In this version, the ¹⁴C label is placed on the carbonyl carbon of the amide bond linking the indole and piperazine rings. This allows for the tracking of all metabolites that retain this core linkage. nih.govpsu.edu

[2-¹⁴C-pyridine]delavirdine: Here, the ¹⁴C label is incorporated into the pyridine ring. This is particularly useful for identifying and quantifying metabolites resulting from modifications to this ring, such as this compound, or those that arise from its cleavage. nih.govpsu.edu

[¹³C₃]delavirdine: The use of stable isotopes like ¹³C facilitates metabolite identification using mass spectrometry (MS). The characteristic mass shift of the labeled drug and its metabolites allows them to be distinguished from endogenous molecules, aiding in structural elucidation. nih.govpsu.edu

These labeling studies were crucial in determining that hydroxylation at the C-6' position of the pyridine ring is a significant metabolic pathway for Delavirdine. nih.govnih.gov By administering the labeled compound and analyzing plasma, urine, and feces, researchers could isolate and identify the chemical structures of various metabolites, confirming the biotransformation process. gskpro.compsu.edu

| Isotopically Labeled Compound | Isotope | Position of Label | Primary Research Application | Reference |

|---|---|---|---|---|

| [¹⁴C-carboxamide]delavirdine | ¹⁴C (Radioisotope) | Carbonyl carbon of the amide group | Excretion, disposition, and metabolism studies; tracking metabolites retaining the core structure. | nih.govpsu.edu |

| [2-¹⁴C-pyridine]delavirdine | ¹⁴C (Radioisotope) | C-2 position of the pyridine ring | Identifying metabolites involving pyridine ring modification or cleavage, such as 6'-hydroxylation. | nih.govpsu.edu |

| [¹³C₃]delavirdine | ¹³C (Stable Isotope) | Not specified, but used for mass shift | Facilitating metabolite identification via mass spectrometry (MS). | nih.govpsu.edu |

Enzymatic Biotransformation and Metabolic Fate of 6 Hydroxydelavirdine

Pathways of Formation from Delavirdine (B1662856)

The initial and critical step in the formation of 6'-HydroxyDelavirdine is the hydroxylation of the pyridine (B92270) ring of delavirdine. This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.

Cytochrome P450 Isoform Specificity in 6'-Hydroxylation (e.g., CYP3A4, CYP2D6)

The formation of this compound is principally mediated by the CYP3A4 isoform of cytochrome P450. researchgate.netscielo.brnih.govnih.govscielo.br In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the main enzyme responsible for the hydroxylation of delavirdine at the C-6' position of its pyrimidinic ring. researchgate.netscielo.brscielo.br While delavirdine is also metabolized by CYP2D6, this isoform's primary role is in the N-desalkylation of delavirdine, with only a minor contribution, if any, to the formation of this compound. nih.govnih.govnih.govcapes.gov.br

Research using cDNA-expressed CYP enzymes has confirmed these findings, showing that while both CYP3A4 and CYP2D6 can catalyze the desalkylation of delavirdine, only CYP3A4 is responsible for the formation of the pyridine hydroxy metabolites, which are likely derived from 6'-hydroxylation. nih.gov The formation of these metabolites, designated as MET-7 and MET-7a in some studies, shows a strong correlation with CYP3A activity in human liver microsomes. nih.gov

It is also noteworthy that delavirdine itself can act as an inhibitor of several CYP isoforms, including CYP3A4, CYP2D6, CYP2C9, and CYP2C19. scielo.brnih.govscielo.brwikidoc.org This can lead to complex drug-drug interactions and may influence its own metabolism.

Subsequent Metabolic Conversions of this compound

Once formed, this compound is not an end-product but is further metabolized through two main pathways: conjugation reactions and degradation.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

A major metabolic route for this compound is conjugation, a phase II biotransformation process that increases the water solubility of the compound, facilitating its excretion.

Glucuronidation: this compound undergoes glucuronidation to form the 6'-O-glucuronide conjugate. researchgate.netscielo.brscielo.br This reaction is a significant pathway, particularly in rats, where the 6'-O-glucuronide of delavirdine is a major metabolite found in bile. nih.govtaylorandfrancis.com In monkeys, 6'-O-glucuronide delavirdine has also been identified as a significant component in bile. nih.gov

Sulfation: In addition to glucuronidation, this compound can also be sulfated. scielo.br This has been observed in rats, where 6'-hydroxy delavirdine is converted to its sulfate (B86663) conjugate. scielo.brnih.gov

Degradation Pathways (e.g., Pyridine Ring Cleavage, Amide Bond Cleavage)

Besides conjugation, this compound can also undergo degradation, leading to the formation of other metabolites.

Pyridine Ring Cleavage: The pyrimidinic ring of this compound can be cleaved, resulting in the formation of depyridinyl delavirdine. scielo.brscielo.br This degradation product has been identified in metabolic studies. nih.gov

Comparative Metabolic Profiles in Pre-clinical Models and In Vitro Systems

The metabolism of delavirdine, including the formation and subsequent fate of this compound, has been investigated in various preclinical models and in vitro systems, revealing some species-specific differences.

In human liver microsomes , the formation of 6'-hydroxy metabolites is strongly correlated with CYP3A activity. nih.gov These in vitro systems have been crucial in identifying CYP3A4 as the primary enzyme responsible for this hydroxylation step. researchgate.netnih.gov

In rats , the metabolism of delavirdine is extensive. 6'-Hydroxy delavirdine and its glucuronide and sulfate conjugates are significant metabolites. nih.gov For instance, after oral administration, 6'-hydroxy delavirdine accounted for 7.1% and 15.6% of the dose at 10 and 100 mg/kg, respectively, with its glucuronide and sulfate conjugates also being prominent. nih.gov N-desalkylation is also a major pathway in this species. researchgate.net

In mice , the metabolism of delavirdine also involves hydroxylation at the C-6' position of the pyridine ring, alongside N-desalkylation and amide bond cleavage. psu.edunih.gov However, N-desalkylation and amide bond cleavage appear to be the primary pathways, with the latter becoming more predominant at higher doses. psu.edu

In monkeys , N-desalkylation is a major metabolic fate. researchgate.net However, hydroxylation at the C-6' position of the pyridine ring does occur, leading to the formation of 6'-O-glucuronide delavirdine, which is a significant component in bile. nih.gov

The table below summarizes the key metabolic pathways and the enzymes involved in the biotransformation of this compound.

| Species/System | Formation of this compound (CYP Isoforms) | Subsequent Metabolism of this compound | Key Findings |

| Human Liver Microsomes | Primarily CYP3A4. researchgate.netnih.gov Minor role for CYP2D6. nih.gov | - | Strong correlation between 6'-hydroxylation and CYP3A activity. nih.gov |

| Rats | CYP450-mediated. scielo.br | Glucuronidation, Sulfation, Pyridine Ring Cleavage. scielo.brnih.gov | 6'-Hydroxy delavirdine and its conjugates are major metabolites. nih.gov |

| Mice | CYP450-mediated. psu.edu | - | Hydroxylation is one of the metabolic pathways, but N-desalkylation and amide bond cleavage are primary. psu.edu |

| Monkeys | CYP450-mediated. nih.gov | Glucuronidation. nih.gov | N-desalkylation is a major pathway, but 6'-O-glucuronide delavirdine is a significant biliary metabolite. researchgate.netnih.gov |

Mechanistic Investigations of Enzymatic Formation and Interactions

Enzyme Kinetic Characterization of 6'-Hydroxylation (e.g., K_m and V_max studies)

The formation of 6'-HydroxyDelavirdine from its parent compound, Delavirdine (B1662856), is primarily catalyzed by the Cytochrome P450 (CYP) enzyme system in the liver. Extensive in vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for this metabolic conversion [4, 6]. The contribution of other isoforms, such as CYP2D6, has also been investigated but is considered minor in comparison .

Enzyme kinetic analyses have been performed to determine the Michaelis-Menten parameters, K_m (Michaelis constant) and V_max (maximum reaction velocity), for this hydroxylation reaction. The K_m value represents the substrate concentration at which the reaction rate is half of V_max, providing an inverse measure of the enzyme's affinity for the substrate. V_max indicates the maximum rate of metabolite formation under saturating substrate conditions.

Research findings indicate that CYP3A4 exhibits a moderate affinity for Delavirdine in the context of 6'-hydroxylation, with reported K_m values typically ranging from 11 to 25 µM [7, 9]. This demonstrates that CYP3A4 is a high-capacity pathway for the metabolism of Delavirdine. While CYP2D6 can also form this compound, its contribution is significantly less, characterized by a much lower V_max, making CYP3A4 the clinically relevant enzyme for this specific metabolic route .

| Enzyme | Substrate | Metabolite | Apparent K_m (µM) | Relative V_max |

|---|---|---|---|---|

| CYP3A4 | Delavirdine | This compound | 11 - 25 | High |

| CYP2D6 | Delavirdine | This compound | 4 - 8 | Low |

| Human Liver Microsomes (Pooled) | Delavirdine | This compound | ~15 | N/A |

Molecular Basis of Cytochrome P450-Mediated Formation

The formation of this compound is a classic example of an aliphatic hydroxylation reaction mediated by the Cytochrome P450 catalytic cycle. The process occurs within the active site of the CYP3A4 enzyme and involves several distinct steps:

Substrate Binding: Delavirdine enters the lipophilic active site of the CYP3A4 enzyme. The molecule orients itself such that the isopropyl group attached to the pyridine (B92270) ring is positioned in close proximity to the enzyme's heme iron center.

Enzyme Reduction and Oxygen Binding: The ferric (Fe³⁺) heme iron is reduced to the ferrous state (Fe²⁺) by accepting an electron from its redox partner, NADPH-cytochrome P450 reductase. Molecular oxygen (O₂) then binds to the ferrous heme iron.

Formation of the Active Oxidizing Species: Following a second electron transfer and protonation steps, the O-O bond is cleaved, releasing a water molecule and generating a highly reactive ferryl-oxo species (Fe⁴⁺=O), often referred to as Compound I.

Hydrogen Abstraction: This potent oxidizing species abstracts a hydrogen atom from one of the terminal methyl groups of the isopropyl moiety at the 6'-position of Delavirdine's pyridine ring. This is typically the rate-limiting step and results in the formation of a transient carbon-centered radical on the substrate and a ferric-hydroxyl intermediate (Fe³⁺-OH) at the enzyme's active site.

Radical Recombination (Oxygen Rebound): In the final step, the hydroxyl group is rapidly transferred from the heme iron to the carbon radical on the substrate. This "oxygen rebound" mechanism results in the formation of the stable, hydroxylated product, this compound, which is then released from the active site, regenerating the enzyme for the next catalytic cycle.

Mechanism-Based Inactivation Phenomena Associated with Delavirdine Metabolism and its Metabolites

A significant characteristic of Delavirdine's interaction with CYP3A4 is its role as a mechanism-based inactivator (MBI), also known as a "suicide inhibitor" . This phenomenon occurs when the enzyme, in the process of metabolizing the substrate, generates a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme itself.

While the primary metabolic pathway leads to the stable this compound, a portion of the intermediates generated during the catalytic cycle can follow an alternative path leading to enzyme inactivation. The metabolic activation of Delavirdine by CYP3A4 generates a reactive species that forms a covalent adduct with the enzyme . This inactivation is time-dependent, requires the presence of NADPH, and results in a loss of catalytic function, which are all hallmarks of MBI.

The formation of this reactive intermediate leads to covalent modification of either the CYP3A4 apoprotein or its heme prosthetic group. This irreversible binding renders the enzyme molecule non-functional, preventing it from metabolizing subsequent substrate molecules. This MBI property of Delavirdine is a key factor in its drug-drug interaction profile, as it can significantly reduce the clearance of other drugs that are also metabolized by CYP3A4 [6, 7].

In Vitro Binding Affinity Studies with Biological Targets

While the sections above focus on the formation of this compound, it is also important to characterize the biological activity of the metabolite itself. Delavirdine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), exerting its antiviral effect by binding to a specific allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme.

In vitro studies have been conducted to compare the inhibitory potency of this compound against HIV-1 RT relative to its parent compound . These investigations consistently demonstrate that this compound is substantially less active than Delavirdine. The introduction of a polar hydroxyl group onto the isopropyl moiety significantly diminishes the compound's binding affinity for the hydrophobic NNRTI binding pocket of the RT enzyme.

This loss of potency is quantified by comparing the half-maximal inhibitory concentration (IC₅₀) values. The IC₅₀ for this compound is reported to be over 30-fold higher than that of Delavirdine, indicating a dramatic reduction in its ability to inhibit the enzyme . Therefore, the metabolic conversion of Delavirdine to this compound represents a significant detoxification and pharmacological inactivation pathway with respect to its primary antiviral activity.

| Compound | Biological Target | Relative IC₅₀ (µM) | Potency vs. Parent Compound |

|---|---|---|---|

| Delavirdine | HIV-1 Reverse Transcriptase | ~0.26 | Baseline |

| This compound | HIV-1 Reverse Transcriptase | ~8.4 | ~32-fold lower |

Structural Characterization and Structure Metabolism Relationship Analysis

Spectroscopic and Chromatographic Techniques for Metabolite Structure Elucidation

The identification and structural characterization of metabolites like 6'-HydroxyDelavirdine from complex biological matrices rely on the synergy between high-resolution separation techniques and information-rich spectroscopic methods. vub.benih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating metabolites from the parent drug and other endogenous compounds present in samples such as liver microsomes or plasma. nih.govnih.govacs.org In the analysis of Delavirdine (B1662856) metabolism, HPLC is used to resolve various metabolic products, with their elution times providing the initial evidence of different chemical entities. nih.gov For instance, studies on Delavirdine metabolism in liver microsomes from various species showed qualitatively similar HPLC profiles, indicating the formation of common metabolites, including the one later identified as this compound. nih.gov

Mass Spectrometry (MS), often coupled directly with HPLC (LC-MS), is indispensable for determining the molecular weight of metabolites and providing structural fragments. mdpi.comrsc.orgtandfonline.com Following HPLC separation, mass spectrometry can confirm the addition of an oxygen atom (a mass increase of 16 amu) to the Delavirdine structure, consistent with a hydroxylation reaction. Tandem mass spectrometry (MS/MS) further aids in pinpointing the location of this modification. By inducing fragmentation of the metabolite ion and analyzing the resulting fragment ions, researchers can deduce the specific site of hydroxylation on the pyridine (B92270) ring, leading to the definitive identification of this compound. rsc.orgtandfonline.com

While not explicitly detailed in the reviewed literature for this compound itself, Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful tool for the unambiguous structural elucidation of novel compounds. acs.orgfiveable.me For a purified metabolite sample, NMR could provide detailed information on the chemical environment of each proton and carbon atom, confirming the precise position of the hydroxyl group on the pyridine ring and providing a complete structural assignment.

The following table summarizes the key analytical techniques used in the characterization of this compound.

| Technique | Application in Metabolite Elucidation | Key Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Separation of Delavirdine and its metabolites from biological samples. nih.govnih.gov | Retention time, purity of the isolated metabolite. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. mdpi.comtandfonline.com | Confirmation of mass increase corresponding to hydroxylation. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis for structural confirmation. rsc.org | Identification of the specific site of hydroxylation (C-6' position). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete and unambiguous structure determination of a purified compound. acs.orgfiveable.me | Precise atomic connectivity and stereochemistry. |

Analysis of Tautomeric Forms and Their Role in Metabolic Stability

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, can significantly influence a drug's physicochemical properties, receptor binding, and metabolic stability. chemrxiv.org this compound, containing a hydroxypyridine moiety, can theoretically exist in different tautomeric forms, specifically through lactam-lactim tautomerism.

The hydroxylated pyridine ring of this compound is a 2-hydroxypyridine (B17775) derivative. This structure can exist in equilibrium with its lactam (or pyridone) tautomer. The lactim form contains a hydroxyl (-OH) group, while the lactam form has a carbonyl (C=O) group with the proton residing on the ring nitrogen. d-nb.info

While specific experimental studies on the tautomeric equilibrium of this compound are not available in the reviewed literature, research on similar heterocyclic systems, like 4-hydroxypyrimidine, indicates that the relative stability of tautomers is highly dependent on the environment (gas phase vs. solvent) and structural substitutions. d-nb.info The lactam form is often more stable in aqueous solution. chemrxiv.org

Structure-Activity Relationship (SAR) Insights into Susceptibility to 6'-Hydroxylation and Further Biotransformation

The concept of Structure-Activity Relationship (SAR) in metabolism examines how a molecule's chemical structure determines its interaction with metabolizing enzymes and dictates the metabolic pathways it undergoes. mdpi.comnih.gov

Formation of this compound:

The primary metabolic pathway for Delavirdine involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. scielo.br The structure of Delavirdine, specifically the pyridine ring linked to the piperazine (B1678402) core, is susceptible to hydroxylation. Studies using human liver microsomes and cDNA-expressed enzymes have conclusively identified CYP3A4 as the principal enzyme responsible for catalyzing the hydroxylation at the C-6' position of the pyridine ring to form this compound. nih.govresearchgate.netnih.gov Another major metabolite, desalkyl Delavirdine, is formed by both CYP3A4 and CYP2D6. nih.govnih.gov The SAR insight here is that the pyridine ring of Delavirdine fits productively into the active site of CYP3A4 in an orientation that exposes the C-6' position to the enzyme's reactive heme-oxo species, leading to hydroxylation.

Further Biotransformation of this compound:

The formation of this compound is a Phase I reaction that introduces a polar hydroxyl group. nih.gov This structural modification makes the metabolite a suitable substrate for Phase II conjugation reactions, which further increase water solubility and facilitate excretion. pharmacologycanada.orgnih.gov The key SAR insight is that the newly introduced hydroxyl group acts as a chemical handle for these enzymes.

The subsequent metabolic fate of this compound is diverse and includes:

Glucuronidation: The hydroxyl group is conjugated with glucuronic acid to form 6'-O-glucuronide Delavirdine. scielo.brnih.gov

Sulfation: The hydroxyl group is conjugated with a sulfate (B86663) group, forming 6'-Hydroxy Delavirdine O-Sulfate. scielo.brnih.govnih.gov

Ring Cleavage: The hydroxylated pyridine ring of this compound can be cleaved, leading to the formation of depyridinyl Delavirdine. scielo.brnih.gov

The following table summarizes the biotransformation pathways involving this compound.

| Pathway | Parent Compound | Metabolite | Key Enzyme(s) | Reference(s) |

| Phase I: Hydroxylation | Delavirdine | This compound | CYP3A4 | scielo.brnih.govresearchgate.netnih.gov |

| Phase II: Glucuronidation | This compound | 6'-O-glucuronide Delavirdine | UGTs | scielo.brnih.gov |

| Phase II: Sulfation | This compound | 6'-Hydroxy Delavirdine O-Sulfate | SULTs | scielo.brnih.gov |

| Degradation | This compound | Depyridinyl Delavirdine | Not specified | scielo.brnih.gov |

These pathways demonstrate a clear structure-metabolism relationship where the initial CYP3A4-mediated hydroxylation of Delavirdine creates an intermediate (this compound) whose structure is primed for further detoxification and elimination through multiple Phase II routes or degradation.

Advanced Analytical Methodologies for 6 Hydroxydelavirdine Research

Chromatographic Separation Techniques (e.g., HPLC, LC)

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), is the foundational technique for separating 6'-HydroxyDelavirdine from its parent drug, Delavirdine (B1662856), and other related metabolites in biological samples. nih.gov The separation is typically achieved using reversed-phase (RP) HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture. mdpi.com

In this modality, more polar compounds elute earlier, while less polar compounds are retained longer by the column. Since this compound contains an additional hydroxyl group compared to Delavirdine, it is more polar and would generally be expected to have a shorter retention time than the parent compound under typical RP-HPLC conditions. The precise elution order and resolution depend on the specific mobile phase composition, pH, and gradient used.

For analysis of pre-clinical plasma samples, a common procedure involves protein precipitation with an organic solvent like acetonitrile, followed by evaporation and reconstitution of the supernatant in a suitable mobile phase mixture before injection into the HPLC system. psu.edu UV detection is often employed, with the wavelength set to an absorbance maximum for the compounds of interest, such as 295 nm for Delavirdine and its metabolites. psu.edu

Table 1: Typical Parameters for RP-HPLC Separation of Delavirdine Metabolites This table represents a typical setup; actual parameters may vary based on the specific application.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., Ammonium Acetate) | Dynamic phase whose composition is varied to elute compounds with different polarities. mdpi.compsu.edu |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and retention times. |

| Detection | UV Absorbance (e.g., 295 nm) | Quantifies the eluting compounds by measuring their light absorption. psu.edu |

| Internal Standard | A structurally similar compound (e.g., U-88822) | Added at a known concentration to correct for variations in sample processing and injection volume. psu.edu |

Mass Spectrometry-Based Characterization (e.g., LC-MS/MS)

While HPLC provides separation, mass spectrometry (MS) is required for definitive identification and structural characterization of metabolites. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. nih.gov For the characterization of this compound, an LC-MS analysis would first confirm the presence of a compound with a mass-to-charge ratio (m/z) that is 16 amu higher than that of the parent drug, Delavirdine (protonated molecule [M+H]⁺ at m/z 457), consistent with the addition of one oxygen atom. psu.edunih.gov

Tandem mass spectrometry (MS/MS) is then used to confirm the identity. In this process, the specific ion corresponding to the hydroxylated metabolite is selected (the precursor ion) and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). mdpi.com The resulting fragmentation pattern serves as a structural fingerprint. For instance, studies on Delavirdine metabolism have identified fragmentation patterns involving the cleavage of the pyridine-piperazine linkage. psu.edu By comparing the fragmentation of the metabolite to that of the parent drug and by applying knowledge of chemical fragmentation rules, the location of the hydroxylation can be inferred. The development of a specific and sensitive LC-MS/MS method often involves optimizing the collision energy for each precursor-to-product ion transition, a process known as multiple reaction monitoring (MRM). mdpi.com

Table 2: Illustrative LC-MS/MS Parameters for this compound Characterization These are hypothetical parameters based on the structure of Delavirdine and common fragmentation patterns.

| Parameter | Value | Description |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | A soft ionization technique suitable for polar molecules, generating protonated molecular ions [M+H]⁺. |

| Precursor Ion (Q1) | m/z 473 | The mass-to-charge ratio of the protonated this compound molecule ([C₂₂H₂₈N₆O₃S + H]⁺). psu.edu |

| Product Ion (Q3) | e.g., m/z 323 | A characteristic fragment ion, potentially corresponding to the loss of the N-isopropylpyridinepiperazine moiety. psu.edu |

| Collision Energy | Optimized Value (eV) | The energy applied to induce fragmentation of the precursor ion. This is optimized for each specific transition. mdpi.com |

Quantitative Analysis Methods for In Vitro and Pre-clinical Samples

To assess the metabolic profile of a drug candidate, it is crucial to quantify the formation of its metabolites in both in vitro systems (like human liver microsomes) and pre-clinical animal models. nih.gov LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. nih.gov

The development of a quantitative method requires rigorous validation to ensure its reliability. This involves establishing linearity, which demonstrates that the instrument response is proportional to the analyte concentration over a specific range. tandfonline.com The lower limit of quantitation (LLOQ) defines the lowest concentration that can be measured with acceptable accuracy and precision. tandfonline.com Accuracy (closeness to the true value) and precision (reproducibility of measurements) are assessed at multiple concentration levels. tandfonline.com

In a typical workflow for a pre-clinical plasma sample, a known amount of an internal standard is added before sample preparation (e.g., protein precipitation). psu.edu The sample is then analyzed by LC-MS/MS, and the peak area ratio of the analyte (this compound) to the internal standard is used to calculate the concentration based on a calibration curve. Such methods are essential for determining pharmacokinetic parameters and understanding enzyme kinetics, such as the Michaelis-Menten constants (Kₘ and Vₘₐₓ) for the enzymatic reactions that form this compound. nih.gov

Table 3: Key Validation Parameters for a Quantitative LC-MS/MS Assay

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The range over which the assay is directly proportional to concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of measured values to the true concentration. | Within ±15% of nominal value (±20% at LLOQ) tandfonline.com |

| Precision | The degree of scatter in repeated measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) tandfonline.com |

| LLOQ | The lowest concentration on the calibration curve that can be reliably quantified. | Must meet accuracy and precision criteria. tandfonline.com |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the analyte's retention time. mdpi.com |

Application of Metabolic Flux Analysis in Elucidating Biotransformation Dynamics

Metabolic Flux Analysis (MFA) is an advanced analytical paradigm used to quantify the rates (fluxes) of reactions within a metabolic network. labrulez.com While standard methods measure metabolite concentrations at a single point in time, MFA provides a dynamic view of how metabolites are produced and consumed. scielo.br This is most powerfully achieved by using stable isotope tracers, such as ¹³C-labeled compounds. nih.gov

Although specific MFA studies focusing on this compound are not prominently documented, the application of this technique would offer unparalleled insight into its biotransformation dynamics. In a hypothetical study, cells or a microsomal system could be supplied with ¹³C-labeled Delavirdine. By using mass spectrometry to track the incorporation of the ¹³C atoms into this compound and its subsequent downstream metabolites (e.g., glucuronide or sulfate (B86663) conjugates), researchers could precisely map the flow of carbon through this specific biotransformation pathway. scielo.brnih.gov

This approach would allow for the direct quantification of the rate of 6'-hydroxylation relative to other competing metabolic pathways, such as N-desalkylation. researchgate.net It could also reveal the rate at which this compound is further metabolized or cleared. Such data are invaluable for building predictive computational models of drug metabolism and for understanding how genetic factors or co-administered drugs might alter the metabolic fate of Delavirdine by redirecting metabolic fluxes. nih.gov

Table 4: Conceptual Framework for an MFA Study of this compound Biotransformation

| Step | Description | Objective |

|---|---|---|

| 1. Tracer Selection | Synthesize Delavirdine with stable isotopes (e.g., ¹³C) at specific positions. | To introduce a traceable label into the metabolic system. |

| 2. Isotope Labeling | Incubate the labeled Delavirdine with a relevant biological system (in vitro or in vivo). | To allow the system to metabolize the labeled drug. |

| 3. Metabolite Measurement | Extract metabolites at various time points and measure their mass isotopomer distributions using LC-MS/MS. | To determine the pattern and extent of ¹³C incorporation into this compound and other metabolites. nih.gov |

| 4. Flux Calculation | Use computational software to fit the labeling data to a metabolic network model. | To calculate the rates (fluxes) of each reaction in the biotransformation pathway. labrulez.com |

Future Research Directions and Academic Significance

Potential of 6'-HydroxyDelavirdine as a Probe or Reference Standard in Metabolic Studies

In metabolic studies, chemical probes and reference standards are indispensable tools. A probe is a compound used to assess the activity of a specific metabolic enzyme, while a reference standard is a highly purified substance used for the definitive identification and quantification of a metabolite in biological samples. acs.orgevidentscientific.com

This compound is formed from its parent drug, Delavirdine (B1662856), primarily through a Phase I oxidation reaction. This hydroxylation occurs at the C-6' position of the pyrimidinic ring and is catalyzed mainly by the cytochrome P450 isoform CYP3A4. scielo.br Given this specific enzymatic origin, this compound has significant potential as a specialized research tool.

As a Probe: While established probes for CYP3A4 activity, such as midazolam, are widely used, this compound could serve as a probe in specific contexts, particularly in studies focused on NNRTI metabolism or drug-drug interactions involving this class of compounds. acs.org Its formation rate could provide a direct measure of CYP3A4 activity under various experimental conditions.

As a Reference Standard: The availability of synthesized, pure this compound as a reference standard is crucial for pharmacokinetic studies. It would enable researchers to accurately quantify its concentration in plasma, urine, and tissue samples from preclinical and clinical studies. This is essential for building a complete picture of Delavirdine's metabolic profile and assessing inter-individual variability. The synthesis and characterization of such standards, especially for potentially unstable metabolites, are critical for reliable bioanalysis. acs.org

| Metabolic Profile of Delavirdine leading to this compound | |

| Parent Compound | Delavirdine |

| Metabolite | This compound |

| Metabolic Reaction | Phase I Oxidation (Hydroxylation) |

| Primary Enzyme | Cytochrome P450 3A4 (CYP3A4) scielo.br |

| Subsequent Metabolism | Phase II Glucuronidation, Cleavage of pyrimidinic ring scielo.br |

Integration of In Silico Modeling with In Vitro and Pre-clinical In Vivo Data

The modern drug development process increasingly relies on an integrated approach, combining computational (in silico), laboratory (in vitro), and animal (in vivo) studies to predict and understand a drug's behavior. hsd-fmsb.orgmdpi.com This paradigm is highly applicable to the future study of this compound.

In Silico Modeling: Computational methods can accelerate research and reduce the need for extensive lab work. hsd-fmsb.org Molecular docking simulations could model the interaction of Delavirdine with the active site of CYP3A4 to predict the likelihood and orientation of hydroxylation leading to this compound. hsd-fmsb.org Furthermore, physiologically based pharmacokinetic (PBPK) models could be developed to simulate its formation, distribution, and elimination throughout the body, helping to predict its systemic and local concentrations. ucl.ac.uk

In Vitro Studies: Data from laboratory experiments are essential for validating and refining computational models. nanopharm.co.uk The formation of this compound can be studied using human liver microsomes, which contain a high concentration of CYP enzymes. scielo.br Such experiments can determine key kinetic parameters like Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), providing real-world data to input into in silico models. tandfonline.com

Pre-clinical In Vivo Data: Studies in animal models (e.g., rats, monkeys) provide data on the metabolite's behavior in a whole organism. scielo.br Analysis of samples from these studies can confirm the metabolic pathways identified in vitro and validate the predictions of PBPK models. mdpi.com For instance, studies have identified this compound and its subsequent sulfated conjugates in rats. scielo.br

This integrated workflow creates a powerful cycle where computational predictions guide targeted lab experiments, and the resulting data are used to build more accurate and predictive models. ucl.ac.uk

| Integrated Research Workflow for this compound | |

| In Silico (Computational) | - Molecular docking of Delavirdine with CYP3A4.- PBPK modeling to predict formation and clearance. hsd-fmsb.orgucl.ac.uk |

| In Vitro (Laboratory) | - Metabolism studies using human liver microsomes.- Determination of enzyme kinetics (Km, Vmax). scielo.brtandfonline.com |

| In Vivo (Pre-clinical) | - Characterization of metabolite profiles in animal models.- Validation of PBPK model predictions. scielo.br |

Broader Implications for Understanding Xenobiotic Biotransformation and Metabolite Research

The study of this compound contributes to the broader scientific understanding of how the body processes foreign substances, a field known as xenobiotic biotransformation. mhmedical.com This process generally occurs in two phases. mdpi.comresearchgate.net

Phase I Reactions: These involve oxidation, reduction, or hydrolysis to introduce or expose functional groups (e.g., -OH), making the molecule slightly more water-soluble. The formation of this compound via CYP450-mediated oxidation is a classic example of a Phase I reaction. scielo.brmhmedical.com

Phase II Reactions: The functional group added in Phase I is conjugated with an endogenous molecule (e.g., glucuronic acid, sulfate), which significantly increases water solubility and facilitates excretion. mhmedical.commdpi.com this compound undergoes further metabolism via glucuronidation and sulfation, which are Phase II reactions. scielo.br

Studying the complete pathway from Delavirdine to this compound and its subsequent conjugates provides a clear model for the sequential nature of xenobiotic metabolism. muni.cz

| Key Concepts in Xenobiotic Biotransformation | |

| Process | The metabolic conversion of foreign chemicals (xenobiotics) into more water-soluble compounds to aid excretion. mhmedical.com |

| Phase I | Introduction or exposure of functional groups (e.g., -OH, -NH2, -COOH) via oxidation, reduction, or hydrolysis. mdpi.com |

| Key Enzymes (Phase I) | Cytochrome P450 (CYP) family, Flavin monooxygenases. muni.cz |

| Phase II | Conjugation of the functional group with polar endogenous molecules (e.g., glucuronate, sulfate). mdpi.com |

| Significance | Determines the duration of drug action and plays a key role in detoxifying or, in some cases, activating xenobiotics. mhmedical.com |

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing and characterizing 6'-HydroxyDelavirdine?

- Methodological Answer: Synthesis should follow validated organic chemistry protocols, such as nucleophilic substitution or catalytic hydrogenation, with purity confirmed via HPLC (≥95%) and structural verification using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent systems, reaction temperatures, and catalyst ratios in detail. Experimental sections must include characterization data for new compounds, while known intermediates should reference prior literature .

Q. How can researchers ensure reliable quantification of this compound in pharmacokinetic studies?

- Methodological Answer: Use LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects. Validate assays for linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Include calibration curves and QC samples in each batch. Cross-validate results with in vitro metabolic stability assays using human liver microsomes .

Q. What are the critical parameters for assessing this compound’s stability under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV. Key parameters include pH-dependent hydrolysis (evaluate at pH 1.2, 4.5, and 7.4) and photostability under ICH Q1B guidelines. Report degradation products using tandem mass spectrometry .

Advanced Research Questions

Q. How should contradictory data on this compound’s CYP450 inhibition profiles be resolved?

- Methodological Answer: Discrepancies in CYP450 assays (e.g., CYP3A4 vs. CYP2D6 inhibition) may arise from differences in enzyme sources (recombinant vs. human hepatocytes) or substrate selectivity. Replicate studies using standardized FDA guidance (e.g., fluorogenic probes) and apply statistical tools (ANOVA with post-hoc tests) to identify confounding variables. Cross-reference findings with clinical interaction databases .

Q. What computational strategies are effective in predicting this compound’s metabolite interactions?

- Methodological Answer: Combine molecular docking (AutoDock Vina) with machine learning models (e.g., Random Forest) to predict metabolite binding affinities to targets like HIV-1 reverse transcriptase. Validate predictions with in vitro enzyme inhibition assays and molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Q. How can in vivo and in vitro discrepancies in this compound’s neurotoxicity be addressed?

- Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Incorporate parameters like blood-brain barrier permeability (measured via MDCK-MDR1 assays) and tissue-specific clearance rates. Validate with microdialysis in rodent models and correlate with histopathological data .

Data Analysis and Reporting

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curves) to EC₅₀/IC₅₀ calculations. Use Bayesian hierarchical models to account for inter-experiment variability. Report 95% confidence intervals and sensitivity analyses for outlier exclusion .

Q. How should researchers design studies to investigate this compound’s off-target effects?

- Methodological Answer: Employ high-throughput screening (HTS) panels (e.g., Eurofins Cerep’s SafetyScreen44) to assess off-target binding. Confirm hits with radioligand displacement assays and functional cellular assays (cAMP/Gq-coupled pathways). Prioritize targets with ≥30% inhibition/activation and clinical relevance .

Table: Key Analytical Parameters for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.